4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2,2-Dimethylpropanoyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, the reaction with an amine would yield a sulfonamide, while the reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride involves the formation of a reactive intermediate that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function . The specific pathways involved depend on the nature of the target molecule and the conditions under which the reaction occurs .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethylpropanoyl)benzenesulfonyl fluoride
- 4-(2,2-Dimethylpropanoyl)benzenesulfonyl bromide
- 4-(2,2-Dimethylpropanoyl)benzenesulfonyl iodide
Uniqueness
4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations . This reactivity is not as pronounced in its fluoride, bromide, or iodide counterparts, making the chloride derivative particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
4-(2,2-dimethylpropanoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERAQQCBZHYOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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